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molecular formula C11H10ClF2NO B5804035 1-(2-chloro-4,5-difluorobenzoyl)pyrrolidine

1-(2-chloro-4,5-difluorobenzoyl)pyrrolidine

Cat. No. B5804035
M. Wt: 245.65 g/mol
InChI Key: NNOOQKRRKQQTBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08148572B2

Procedure details

2-chloro-4,5-difluorobenzoic acid (1.0 g) in DCM (10 ml) was treated with oxalyl chloride (0.45 ml) followed by a drop of DMF. The mixture was stirred at RT for 1 h before evaporating under reduced pressure. The solid was dissolved in DCM (20 ml) and pyrrolidine (2 ml) was added and stirred at RT overnight. The mixture was diluted with water, extracted with DCM, dried (MgSO4) and evaporated under reduced pressure to give an oil (1.45 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.45 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[C:9]([F:11])[C:8]([F:12])=[CH:7][C:3]=1[C:4]([OH:6])=O.[C:13](Cl)(=O)[C:14](Cl)=O.[CH3:19][N:20]([CH:22]=O)C>C(Cl)Cl>[Cl:1][C:2]1[CH:10]=[C:9]([F:11])[C:8]([F:12])=[CH:7][C:3]=1[C:4]([N:20]1[CH2:22][CH2:14][CH2:13][CH2:19]1)=[O:6]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=C(C(=C1)F)F
Name
Quantity
0.45 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at RT for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
before evaporating under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in DCM (20 ml)
ADDITION
Type
ADDITION
Details
pyrrolidine (2 ml) was added
STIRRING
Type
STIRRING
Details
stirred at RT overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
The mixture was diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(C(=O)N2CCCC2)C=C(C(=C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.45 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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